molecular formula C6H7ClN2O2 B2372971 Ethyl 2-chloro-1H-imidazole-5-carboxylate CAS No. 1260670-74-3

Ethyl 2-chloro-1H-imidazole-5-carboxylate

Cat. No. B2372971
CAS RN: 1260670-74-3
M. Wt: 174.58
InChI Key: CJGBKXHTHPXYPP-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-1H-imidazole-5-carboxylate is a chemical compound with the CAS Number: 1260670-74-3 . It has a molecular weight of 174.59 . The compound is typically stored at 4°C and comes in a powder form .


Molecular Structure Analysis

The molecular structure of Ethyl 2-chloro-1H-imidazole-5-carboxylate consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-chloro-1H-imidazole-5-carboxylate are not available, imidazole derivatives are known to show a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

Ethyl 2-chloro-1H-imidazole-5-carboxylate is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 174.59 .

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Research by Costa et al. (2007) explored the hydrogen bonding in various ethyl amino-1H-imidazole carboxylates. These compounds, including variants of ethyl 2-chloro-1H-imidazole-5-carboxylate, demonstrate intricate hydrogen-bonded structures ranging from chains to three-dimensional frameworks, highlighting their potential in material science and supramolecular chemistry (Costa, Boechat, Wardell, Ferreira, Low, & Glidewell, 2007).

Crystal Structure Analysis

The study of mercury(II)-azoimine compounds by Chand et al. (2003) is noteworthy for its structural analysis, which includes derivatives of ethyl 2-chloro-1H-imidazole-5-carboxylate. This research provides insights into the unique crystal structures formed by these compounds, which could have implications in fields such as material science and crystallography (Chand, Ray, Santra, Mostafa, Lu, & Sinha, 2003).

Synthesis and Applications in Pharmacology

While this research touches on pharmacological applications, the synthesis process detailed by Heykants, Knaeps, and Janssen (1975) for compounds related to ethyl 2-chloro-1H-imidazole-5-carboxylate is of scientific interest. This study presents a method for introducing tritium into these compounds, showcasing techniques that can be applied in radiochemistry and drug development (Heykants, Knaeps, & Janssen, 1975).

Hydrolysis and Crystal Formation

Research by Wu, Liu, and Ng (2005) on the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, which is structurally related to ethyl 2-chloro-1H-imidazole-5-carboxylate, delves into the crystallization processes. This study provides a deeper understanding of how these compounds form stable crystalline structures, relevant to crystallography and material science (Wu, Liu, & Ng, 2005).

Supramolecular Chemistry

Brown, Shaw, and Durant (1980) conducted research on ethyl 5-chloroimidazole-4-carboxylate, closely related to ethyl 2-chloro-1H-imidazole-5-carboxylate. Their work on the synthesis of halogeno-analogues and their conversion into various compounds contributes to our understanding of supramolecular chemistry and synthetic methodologies (Brown, Shaw, & Durant, 1980).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Imidazole derivatives are being increasingly used in a variety of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This will give more choice for the design of novel materials .

properties

IUPAC Name

ethyl 2-chloro-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-2-11-5(10)4-3-8-6(7)9-4/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGBKXHTHPXYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-1H-imidazole-5-carboxylate

CAS RN

1260670-74-3
Record name ethyl 2-chloro-1H-imidazole-5-carboxylate
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